2-Butyn-1-ol, 4-(ethylphenylamino)-
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Overview
Description
2-Butyn-1-ol, 4-(ethylphenylamino)- is an organic compound with the molecular formula C12H15NO. It is a derivative of 2-butyn-1-ol, where the hydrogen atom on the hydroxyl group is replaced by an ethylphenylamino group. This compound is known for its applications in organic synthesis and its potential use as a corrosion inhibitor .
Preparation Methods
The synthesis of 2-Butyn-1-ol, 4-(ethylphenylamino)- can be achieved through various synthetic routes. One common method involves the reaction of 2-butyn-1-ol with ethylphenylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-Butyn-1-ol, 4-(ethylphenylamino)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylphenylamino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butyn-1-ol, 4-(ethylphenylamino)- has several scientific research applications:
Chemistry: It is used in the synthesis of homocoupling products and as a building block for more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Butyn-1-ol, 4-(ethylphenylamino)- involves its interaction with molecular targets and pathways. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion. The ethylphenylamino group plays a crucial role in enhancing its adsorption properties .
Comparison with Similar Compounds
2-Butyn-1-ol, 4-(ethylphenylamino)- can be compared with other similar compounds such as:
2-Butyn-1-ol: Lacks the ethylphenylamino group, making it less effective as a corrosion inhibitor.
3-Butyn-1-ol: Similar structure but with the triple bond at a different position, affecting its reactivity and applications.
3-Pentyn-1-ol: Longer carbon chain, which may influence its physical properties and reactivity. These comparisons highlight the uniqueness of 2-Butyn-1-ol, 4-(ethylphenylamino)- in terms of its specific functional group and its applications in various fields.
Properties
CAS No. |
189349-86-8 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-(N-ethylanilino)but-2-yn-1-ol |
InChI |
InChI=1S/C12H15NO/c1-2-13(10-6-7-11-14)12-8-4-3-5-9-12/h3-5,8-9,14H,2,10-11H2,1H3 |
InChI Key |
QNTDBUKWGSBZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC#CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
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